molecular formula C29H60O2 B14252074 Nonacosane-3,10-diol CAS No. 167769-12-2

Nonacosane-3,10-diol

Cat. No.: B14252074
CAS No.: 167769-12-2
M. Wt: 440.8 g/mol
InChI Key: AZCAOVQLYUGFIV-UHFFFAOYSA-N
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Description

Nonacosane-3,10-diol is a long-chain alkanediol, specifically a secondary alcohol, with the molecular formula C29H60O2. It is a naturally occurring compound found in the waxes of various plant species. This compound is known for its role in forming epicuticular wax crystals on plant surfaces, contributing to the hydrophobic properties of the cuticle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonacosane-3,10-diol can be synthesized through regio-specific hydroxylation reactions of nonacosane-10-ol. These reactions are typically catalyzed by P450-dependent monooxygenases, which introduce hydroxyl groups at specific positions on the carbon chain . The synthetic process involves the following steps:

Industrial Production Methods

Industrial production of this compound involves the extraction of plant-derived waxes followed by chemical modification. The waxes are subjected to hydroxylation reactions under controlled conditions to produce the diol. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nonacosane-3,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form nonacosane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nonacosane-3,10-diol has several scientific research applications:

Mechanism of Action

Nonacosane-3,10-diol exerts its effects primarily through its hydrophobic properties. In plants, it forms part of the epicuticular wax layer, which reduces water loss and provides a barrier against pathogens. The compound’s hydroxyl groups allow it to interact with other molecules, forming stable structures that contribute to the integrity of the wax layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonacosane-3,10-diol is unique due to its specific hydroxylation pattern, which influences its physical properties and interactions with other molecules. This specificity makes it particularly effective in forming stable wax structures on plant surfaces, contributing to its unique role in plant biology .

Properties

CAS No.

167769-12-2

Molecular Formula

C29H60O2

Molecular Weight

440.8 g/mol

IUPAC Name

nonacosane-3,10-diol

InChI

InChI=1S/C29H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(31)27-24-21-20-22-25-28(30)4-2/h28-31H,3-27H2,1-2H3

InChI Key

AZCAOVQLYUGFIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CCCCCCC(CC)O)O

Origin of Product

United States

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